molecular formula C9H12N2O B1203064 2-Acetyl-2-methyl-1-phenylhydrazine CAS No. 38604-70-5

2-Acetyl-2-methyl-1-phenylhydrazine

Cat. No.: B1203064
CAS No.: 38604-70-5
M. Wt: 164.2 g/mol
InChI Key: MEPMBCQGKRXQFC-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-1-phenylhydrazine is a chemical compound of interest primarily in the field of analytical chemistry and pharmacology. Its principal research value lies in its role as a known artifact formed during the processing of biological material, such as blood or urine, obtained from subjects who have ingested drugs containing antipyrine . The compound is not a primary metabolite but is generated specifically through the decomposition of 4-hydroxy-antipyrine, which is the main metabolite of the common drug antipyrine, under alkaline conditions . This property makes this compound a critical marker for researchers developing and validating methods for the analysis of antipyrine and its metabolic pathway, helping to ensure the accuracy of analytical results by correctly identifying such processing artifacts. Researchers utilize this compound in studies related to drug metabolism and stability. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N'-phenylacetohydrazide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(12)11(2)10-9-6-4-3-5-7-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPMBCQGKRXQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191925
Record name 2-Acetyl-2-methyl-1-phenylhydrazine
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Molecular Weight

164.20 g/mol
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CAS No.

38604-70-5
Record name 2-Acetyl-2-methyl-1-phenylhydrazine
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Record name 2-Acetyl-2-methyl-1-phenylhydrazine
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Record name N-methyl-N'-phenylacetohydrazide
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Foundational & Exploratory

1-Acetyl-1-methyl-2-phenylhydrazine synonyms and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Acetyl-1-methyl-2-phenylhydrazine (AMPH) , a specific hydrazine derivative distinct from, yet structurally related to, the common hemolytic agent 1-Acetyl-2-phenylhydrazine (APH).

This guide is structured for researchers involved in pharmaceutical impurity profiling , toxicology , and metabolic stability studies , particularly those working with pyrazolone-class drugs (e.g., Aminophenazone).

Structure, Synthesis, and Analytical Significance in Drug Development

Part 1: Executive Summary & Chemical Identity

1-Acetyl-1-methyl-2-phenylhydrazine (CAS: 38604-70-5) is a substituted hydrazine often encountered as a degradation product, metabolite, or synthetic impurity in the lifecycle of pyrazolone-based pharmaceuticals.[1] Unlike its non-methylated analog (1-Acetyl-2-phenylhydrazine), which is widely used to induce experimental hemolytic anemia, AMPH serves primarily as a Critical Quality Attribute (CQA) marker in stability testing.

Its presence is a red flag in drug development due to the toxicological "structural alerts" associated with the hydrazine moiety (


), which is linked to genotoxicity and reactive oxygen species (ROS) generation.
Chemical Identity Table[2][3][4]
AttributeDetail
Systematic Name 1-Acetyl-1-methyl-2-phenylhydrazine
IUPAC Name N-methyl-N'-phenylacetohydrazide
CAS Registry Number 38604-70-5
Molecular Formula

Molecular Weight 164.20 g/mol
SMILES CC(=O)N(C)Nc1ccccc1
Key Functional Groups Hydrazine (

), Acetyl (

), N-Methyl, Phenyl ring
Role Pharmaceutical Impurity, Reference Standard, Metabolite

Part 2: Structural Architecture & Homology

To understand the reactivity of AMPH, one must visualize its steric and electronic environment. Unlike simple hydrazines, the


 position is fully substituted (Acetyl + Methyl), reducing its nucleophilicity compared to the 

(Phenyl-bearing) nitrogen.
structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and the distinction between AMPH and the hemolytic agent APH.

ChemicalStructure cluster_legend Structural Comparison node_AMPH Target: 1-Acetyl-1-methyl-2-phenylhydrazine (N1: Methyl + Acetyl) Acetyl Acetyl Group (Electron Withdrawing) node_AMPH->Acetyl Phenyl Phenyl Group (Lipophilic) node_AMPH->Phenyl Methyl Methyl Group (Steric Bulk) node_AMPH->Methyl Distinguishing Feature node_APH Analog: 1-Acetyl-2-phenylhydrazine (N1: H + Acetyl) *Hemolytic Agent* Core Hydrazine Core (-N-N-) Core->node_AMPH Methylation at N1

Caption: Structural differentiation between the target impurity (AMPH) and the common hemolytic reagent (APH). The N-methyl group alters metabolic susceptibility.

Part 3: Origin & Significance in Drug Development

The primary relevance of AMPH lies in the stability profiling of Aminophenazone (Pyramidon) and related analgesic drugs.

The Degradation Pathway

Aminophenazone contains a pyrazolone ring. Under oxidative stress or hydrolytic conditions, this ring can cleave. The hydrazine backbone of the drug is preserved, but the ring structure opens, leading to the formation of AMPH.

  • Mechanism: Ring opening of the pyrazolone core

    
     Formation of substituted hydrazides.
    
  • Risk: Hydrazines are potential alkylating agents. The identification of AMPH in a drug substance indicates degradation and potential toxicity.

Metabolic Context

In vivo, pyrazolones undergo N-demethylation and acetylation. AMPH has been identified as a metabolite or a marker of metabolic breakdown in historical studies of aminophenazone metabolism [1].

Workflow: Impurity Origin Pathway

DegradationPathway Drug Parent Drug: Aminophenazone (Pyrazolone Ring) Stress Stress Conditions: Oxidation / Hydrolysis / Metabolism Drug->Stress Intermediate Ring Opening (Cleavage of C-N bond) Stress->Intermediate Degradation AMPH Product: 1-Acetyl-1-methyl-2-phenylhydrazine (Stable Impurity) Intermediate->AMPH Rearrangement Toxicity Toxicological Consequence: Potential Genotoxicity / ROS AMPH->Toxicity Risk Assessment

Caption: Theoretical degradation pathway from Pyrazolone drugs to AMPH impurity.

Part 4: Analytical Protocol (Detection & Quantification)

Protocol: Trace Analysis of AMPH in Drug Substance

Standard Operating Procedure (SOP) Framework

1. Reagents & Standards
  • Reference Standard: 1-Acetyl-1-methyl-2-phenylhydrazine (CAS 38604-70-5) >98% purity [2].

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

2. Sample Preparation
  • Stock Solution: Dissolve 10 mg of AMPH standard in 10 mL ACN (1 mg/mL).

  • Sample Extraction: Dissolve drug substance (e.g., 50 mg) in 10 mL solvent. Sonicate for 10 mins.

  • Filtration: Filter through 0.22 µm PTFE filter to remove excipients.

3. LC-MS/MS Conditions (Recommended)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm)Retains moderately polar hydrazines.
Mobile Phase A Water + 0.1% Formic AcidProtonation of hydrazine nitrogen for MS detection.
Mobile Phase B AcetonitrileElution of lipophilic phenyl group.
Gradient 5% B to 95% B over 10 minsEnsures separation from parent drug matrix.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI).
Ionization ESI Positive Mode (

)
Hydrazines protonate easily.
MRM Transition

(Loss of Acetyl)
Specificity to filter out background noise.
4. System Suitability Criteria
  • Retention Time:

    
     min of standard.
    
  • Signal-to-Noise: >10 for Limit of Quantitation (LOQ).

  • Tailing Factor: < 1.5 (Hydrazines can tail on silica; use end-capped columns).

Part 5: Safety & Handling (Hydrazine Alert)

Warning: All hydrazine derivatives should be treated as potential carcinogens and mutagens until proven otherwise.

  • Containment: Handle only in a Class II Biosafety Cabinet or Fume Hood.

  • PPE: Double nitrile gloves are required. Hydrazines can penetrate latex.

  • Deactivation: Spills should be treated with dilute hypochlorite (bleach) to oxidize the hydrazine bond, though this reaction can be exothermic.

Part 6: References

  • Stenutz, R. (n.d.). 1-acetyl-1-methyl-2-(phenyl)hydrazine - Datasheet. Stenutz.eu. Retrieved from [Link][2][3][4]

  • Microchemical Journal. (1975).[3] Synthesis and analysis of pyrazolone metabolites. Vol 20, No 2. (Contextual citation regarding synthesis standards).

  • PubChem. (n.d.). Compound Summary: 1-Acetyl-2-phenylhydrazine (Structural Analog Comparison). National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of N-methyl-N'-phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-N'-phenylacetohydrazide belongs to the hydrazide class of organic compounds, a structural motif of significant interest to the fields of organic synthesis and medicinal chemistry. As derivatives of phenylhydrazine, these molecules serve as versatile building blocks for complex heterocyclic systems and as core scaffolds in the development of novel therapeutic agents.[1][2] The inherent reactivity of the hydrazine and amide functionalities provides a rich chemical landscape for modification and derivatization.

This guide offers a comprehensive technical overview of the chemical properties of N-methyl-N'-phenylacetohydrazide (CAS No: 38604-70-5).[3] We will delve into its synthesis, spectroscopic signature, core reactivity, and its emerging role as a privileged structure in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, emphasizing the causal relationships that govern its chemical behavior.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The unambiguous identification of N-methyl-N'-phenylacetohydrazide is critical, particularly given the potential for isomerism within this class. The IUPAC name specifies a phenyl group on one nitrogen atom (N') and a methyl group on the other nitrogen atom (N), which is also acylated with an acetyl group. This arrangement is more precisely named 2-acetyl-2-methyl-1-phenylhydrazine.[3]

Figure 1: Chemical structure of N-methyl-N'-phenylacetohydrazide.
Physicochemical Data

The key computed and experimental properties of N-methyl-N'-phenylacetohydrazide are summarized below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and its general stability.

PropertyValueSource
CAS Number 38604-70-5ECHEMI[3]
Molecular Formula C₉H₁₂N₂OPubChem[4]
Molecular Weight 164.20 g/mol PubChem[4][5]
XLogP3 1.3ECHEMI[3]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 2PubChem[4]
Topological Polar Surface Area 32.3 ŲPubChem[5]
GHS Classification Warning: H302 (Harmful if swallowed)ECHEMI[3]

Synthesis and Purification

Retrosynthetic Analysis

The most direct and logical synthetic route to N-methyl-N'-phenylacetohydrazide is through the N-acetylation of the corresponding substituted hydrazine precursor. This disconnection simplifies the synthesis to the formation of a stable and commercially available or readily synthesized starting material, N-methyl-N-phenylhydrazine.

retrosynthesis target N-methyl-N'-phenylacetohydrazide intermediate N-methyl-N-phenylhydrazine + Acetic Anhydride target->intermediate C-N bond disconnection (Amide formation) precursor Phenylhydrazine intermediate->precursor N-Methylation

Figure 2: Retrosynthetic pathway for N-methyl-N'-phenylacetohydrazide.
Experimental Protocol: Synthesis via Acetylation

This protocol details the N-acetylation of N-methyl-N-phenylhydrazine. The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of removing the acetic acid byproduct.[6]

Materials:

  • N-methyl-N-phenylhydrazine

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Diethyl ether or Dichloromethane (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) and a slight excess of pyridine (1.2 eq) in diethyl ether (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize excess acid, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Ice Bath Cooling: The acetylation of amines and hydrazines is a highly exothermic reaction. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure selective mono-acetylation.[6]

  • Use of a Base: Pyridine or triethylamine is added to act as a base, neutralizing the acetic acid byproduct formed during the reaction. This prevents the potential protonation of the starting hydrazine, which would render it non-nucleophilic and halt the reaction.

  • Aqueous Bicarbonate Wash: This step is crucial for removing any unreacted acetic anhydride and the acetic acid byproduct, simplifying the subsequent purification process.

Spectroscopic Characterization

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. The expected data provides a benchmark for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.

Expected ¹H NMR Signals (in CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
7.20 - 7.40Aromatic protons (m, 2H, ortho)
6.80 - 7.00Aromatic protons (m, 3H, meta, para)
~5.5 - 6.5NH proton (br s, 1H, exchangeable)
~3.10N-CH₃ (s, 3H)
~2.15COCH₃ (s, 3H)
Expected ¹³C NMR Signals (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~170Carbonyl carbon (C =O)
~148Aromatic C (ipso, attached to N)
~129Aromatic CH (ortho/meta)
~121Aromatic CH (para)
~114Aromatic CH (ortho/meta)
~40N-C H₃
~21COC H₃

Note: The presence of conformers due to restricted rotation around the N-CO bond could potentially lead to the duplication of some NMR signals, a phenomenon observed in related N-acylhydrazone derivatives.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the identity.

  • Expected Molecular Ion (M⁺): m/z = 164.09[4][5]

  • Key Fragmentation Pathways: The N-N and N-acyl bonds are susceptible to cleavage.

fragmentation parent [C₉H₁₂N₂O]⁺˙ m/z = 164 frag1 [C₇H₉N₂]⁺ m/z = 121 parent->frag1 - CH₃CO frag2 [C₆H₅NH]⁺ m/z = 92 parent->frag2 - N(CH₃)COCH₃ frag3 [CH₃CO]⁺ m/z = 43 parent->frag3 - C₆H₅NHNCH₃ scaffold cluster_mods Chemical Modifications cluster_apps Biological Activities core Core Scaffold (N-methyl-N'-phenylacetohydrazide) mod1 Phenyl Ring Substitution core->mod1 mod2 Acyl Group Variation core->mod2 mod3 N-H Functionalization core->mod3 app1 Antiviral mod1->app1 app2 Antifungal mod1->app2 app3 Anticancer mod1->app3 mod2->app1 mod2->app2 mod2->app3 mod3->app1 mod3->app2 mod3->app3

Figure 4: The core scaffold concept in drug discovery.

Safety and Handling

N-methyl-N'-phenylacetohydrazide is classified as harmful if swallowed. [3]As a derivative of phenylhydrazine, a known toxin, it should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

N-methyl-N'-phenylacetohydrazide is a well-defined chemical entity with a rich profile of properties that make it highly valuable to the scientific community. Its straightforward synthesis, combined with the versatile reactivity of its hydrazide core, establishes it as a practical building block in organic synthesis. More importantly, its proven role as a privileged scaffold in the development of potent antiviral and antifungal agents underscores its significance for drug discovery professionals. [8][9]A thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in creating next-generation therapeutics and novel chemical structures.

References

  • N'-methyl-N'-phenylacetohydrazide | C9H12N2O | CID 3582118. PubChem. [Link]

  • N'-methyl-N-phenylacetohydrazide | C9H12N2O | CID 19799433. PubChem. [Link]

  • Salem M, Ayyad R, Sakr H, and Gaafer A. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin J Anal Pharm Chem. 2022; 9(1): 1141. [Link]

  • Hassan, A. S., et al. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. 2024. [Link]

  • Phenylhydrazine. Wikipedia. [Link]

  • Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]

  • Hassan, A. S., et al. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. 2025. [Link]

  • N'-phenylacetohydrazide - Solubility of Things. Solubility of Things. [Link]

  • Abudo, M., et al. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry. 2023. [Link]

  • N'-PHENYLACETOHYDRAZIDE | CAS 114-83-0. Matrix Fine Chemicals. [Link]

  • Chemical Properties of Phenyl-acetic acid N'-phenylacetyl-hydrazide (CAS 793-25-9). NIST. [Link]

  • Aslanoglu, F., & Sahin, E. N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. ResearchGate. 2023. [Link]

  • N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. Figshare. 2023. [Link]

  • SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. The Royal Society of Chemistry. [Link]

  • Zare, A., et al. Regular Article. Organic Chemistry Research. 2018; 4(2): 174-181. [Link]

  • 1-methyl-1-phenylhydrazine. ChemSrc. [Link]

  • Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. ResearchGate. [Link]

  • NMR Spectroscopy. Michigan State University Chemistry. [Link]

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC. [Link]

  • Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity HPLC Determination of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) is a specific degradation product and metabolite associated with pyrazolone-derived drugs, most notably Antipyrine (Phenazone) and Dipyrone (Metamizole) . Unlike simple hydrazine (


), which lacks a chromophore and requires derivatization for UV detection, AMPH retains the phenyl ring structure, allowing for direct UV detection.

However, the analysis of AMPH presents specific challenges:

  • Genotoxic Potential: Hydrazine derivatives are often classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs), requiring high-sensitivity methods (low ppm/ppb detection limits).

  • Structural Isomerism: It must be chromatographically resolved from similar degradants like 1-acetyl-2-phenylhydrazine.

  • Polarity: The hydrazine moiety imparts polarity, potentially leading to poor retention or peak tailing on standard C18 columns if silanol activity is not suppressed.

This guide provides a direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for the separation and quantification of AMPH without the need for pre-column derivatization.

Physicochemical Context & Method Strategy

Understanding the analyte is the prerequisite for robust method design.

PropertyDataImplication for HPLC
Chemical Name This compoundTarget Analyte
Formula / MW ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

/ 164.20 g/mol
Small molecule; elutes early in RP.
Chromophore Phenyl ring, Amide conjugationUV active. Maxima expected ~240–254 nm.
Solubility Soluble in alcohols, ACN; sparing in water.Sample diluent should match mobile phase.
Acid/Base Weakly basic (hydrazine nitrogen).pH Control is critical. Acidic mobile phase (pH 3.0) keeps it protonated/stable and reduces silanol interactions.
Strategic Design (The "Why")
  • Column Selection: A standard C18 is sufficient, but an end-capped C18 or a Polar-Embedded column is recommended to prevent peak tailing caused by the interaction of the basic nitrogen with residual silanol groups on the silica support.

  • Mobile Phase: A phosphate buffer at pH 3.0 is chosen to suppress the ionization of residual silanols and maintain the analyte in a consistent ionization state.

  • Detection: Diode Array Detection (DAD) is preferred during development to confirm peak purity, with standard UV quantification at 254 nm.

Experimental Protocols

Safety & Handling
  • Hazard: AMPH is a hydrazine derivative. Treat as a potential carcinogen.

  • PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a fume hood.

  • Deactivation: All waste containing hydrazines should be segregated and treated according to site-specific hazardous waste protocols (often requiring oxidation prior to disposal).

Reagents & Equipment[2][3]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) with DAD/VWD.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Reference Standard: this compound (>98% purity).

Chromatographic Conditions[3][4]

This method uses a gradient elution to ensure separation from the parent drug (Antipyrine) and other potential degradants.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent end-capped C18.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute

).
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10–20 µL (Dependent on sensitivity requirements)
Detection UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm (if DAD used)

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Retain polar impurities)
5.00955Isocratic end
20.004060Linear Ramp (Elute parent drug)
25.004060Wash
25.10955Re-equilibration
35.00955End of Run
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using a high-organic diluent can cause peak distortion for early eluting peaks like AMPH.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of AMPH reference standard into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile and make up to volume with Buffer (Mobile Phase A).

  • Working Standard (10 µg/mL): Dilute 1.0 mL of Stock Solution to 100 mL with Diluent.

  • Sample Preparation: Accurately weigh the pharmaceutical sample (e.g., Antipyrine API). Dissolve in Diluent to achieve a target concentration of 1.0 mg/mL. Filter through a 0.45 µm PVDF or PTFE syringe filter.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaLogic
Retention Time (RT) ~6.0 - 8.0 minMust be stable (RSD < 1.0%).
Tailing Factor (

)
0.8 <

< 1.5
Basic nitrogens cause tailing; >1.5 indicates column aging or pH drift.
Theoretical Plates (

)
> 5000Ensures column efficiency.
Resolution (

)
> 2.0Between AMPH and the nearest peak (usually the parent drug).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Critical for impurity analysis. Expected LOQ ~0.5 ppm.

Visualization of Workflow & Logic

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample/Standard (Weighing) Dissolution Dissolution (Diluent: 90:10 Buffer/ACN) Sample->Dissolution Filter Filtration (0.45 µm PVDF) Dissolution->Filter HPLC HPLC Separation (C18, pH 3.0 Gradient) Filter->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Data Analysis (Integration & Quant) Detection->Data

Caption: Step-by-step analytical workflow for AMPH determination.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Sens Low Sensitivity Issue->Sens Action1 Check Buffer pH (Ensure pH < 3.0) Tailing->Action1 Action3 Equilibrate Longer (>20 column vols) Drift->Action3 Action4 Check Wavelength (Scan 200-400nm) Sens->Action4 Action2 Replace Column (Silanol Activity) Action1->Action2 If fails

Caption: Logic tree for resolving common chromatographic issues with hydrazine derivatives.

References

  • Bottcher, J., et al. (1982). "Isolation and identification of this compound, a new metabolite of phenazone in man." Drug Metabolism and Disposition, 10(1).

  • European Pharmacopoeia (Ph. Eur.). Monograph: Phenazone (Antipyrine). (Standard reference for related impurity profiling limits). [Link]

  • National Institute of Standards and Technology (NIST). 2-Acetyl-1-phenylhydrazine (Related Compound) Mass Spectrum and Properties.[Link]

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][2][Link]

Sources

LC-MS/MS analysis of 2-Acetyl-2-methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantitation of This compound (AMPH) , a structural analog of phenylhydrazine often encountered as a genotoxic impurity (GTI) or synthetic intermediate in pharmaceutical manufacturing.[1]

Given the structural moiety Ph-NH-N(CH₃)(COCH₃) , AMPH possesses moderate polarity (LogP ~1.[1]3) and susceptibility to oxidative degradation. This protocol prioritizes analyte stability during sample preparation and utilizes Electrospray Ionization (ESI) in positive mode for sub-ng/mL sensitivity.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful method development.

PropertyValueAnalytical Implication
Structure Ph-NH-N(Me)(Ac)Contains a basic hydrazine core stabilized by an acetyl group.[1][2]
Molecular Weight 164.21 g/mol Monoisotopic Mass: 164.095 Da.[1][3] Precursor ion

.[1]
LogP ~1.31Retains well on C18 and Phenyl-Hexyl phases.[1]
pKa ~3-4 (Hydrazine N)Requires acidic mobile phase for efficient ionization (

).[1]
Stability Oxidatively labileCritical: Use antioxidants (Ascorbic Acid) and amber glassware.[1]

Strategic Choice: The Column While C18 is standard, we recommend a Biphenyl or Phenyl-Hexyl stationary phase.[1] The


 interactions between the stationary phase and the phenyl ring of AMPH provide superior selectivity compared to alkyl-bonded phases, separating it effectively from non-aromatic matrix interferences.[1]

Analytical Workflow

The following diagram outlines the end-to-end workflow, emphasizing the critical stability checkpoints.

AMPH_Workflow Sample Sample Material (API or Plasma) Prep Sample Preparation (Solvent Exchange + Stabilization) Sample->Prep Add 0.1% Ascorbic Acid LC UHPLC Separation (Biphenyl Column) Prep->LC Inject 5-10 µL Ionization ESI+ Source (Protonation) LC->Ionization Gradient Elution MS MS/MS Detection (MRM Mode) Ionization->MS [M+H]+ = 165.1 Data Quantitation & QC MS->Data Signal Integration

Figure 1: Analytical workflow for AMPH analysis emphasizing stabilization during preparation.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (Purity >98%).[1]

  • Internal Standard (IS): 1-Acetyl-2-phenylhydrazine-d5 (or similar deuterated analog).[1]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA).[1]

  • Stabilizer: L-Ascorbic acid (freshly prepared 10 mg/mL in water).[1]

Sample Preparation (Direct Injection/Dilution)

Rationale: LLE is avoided to prevent oxidation during drying steps.[1] A "Dilute-and-Shoot" approach minimizes analyte handling.[1]

  • Stock Solution: Dissolve 1 mg AMPH in 1 mL MeCN (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL using Diluent A (Water:MeCN 90:10 + 0.1% Formic Acid + 1 mM Ascorbic Acid).[1]

  • Sample Extraction (Solid Matrix/API):

    • Weigh 10 mg sample.[1]

    • Dissolve in 10 mL Diluent A .

    • Sonicate for 10 mins at <25°C.

    • Centrifuge at 10,000 rpm for 5 mins.

    • Transfer supernatant to amber vial.[1]

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 / Waters Acquity / Shimadzu Nexera.[1]

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 4.0 min: 95% B[1]

    • 5.5 min: 95% B[1]

    • 5.6 min: 5% B[1]

    • 7.5 min: Stop

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 450°C.

  • Gas Flow: 10 L/min.

MRM Transitions: The fragmentation of AMPH follows a distinct pathway. The acetyl group facilitates a neutral loss of ketene (42 Da), while the N-N bond cleavage is characteristic of hydrazines.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 165.1 123.1 15Loss of Ketene (

)
Qualifier 1 165.1108.122Loss of Methyl Isocyanate equivalent?[1] (Complex rearrangement)
Qualifier 2 165.194.128Cleavage of N-N bond (Aniline ion

)

Mechanistic Insight: Fragmentation Pathway

Understanding the MS/MS physics allows for better troubleshooting. The loss of ketene is the dominant low-energy pathway, making it ideal for quantification due to high abundance and stability.

Fragmentation M_H [M+H]+ m/z 165.1 (Ph-NH-N(Me)Ac) Frag1 Product Ion m/z 123.1 (Ph-NH-NH-Me) M_H->Frag1 - Ketene (Neutral Loss) Frag2 Product Ion m/z 94.1 (Ph-NH3+) M_H->Frag2 N-N Cleavage Ketene Ketene (42 Da) Neutral N-Me-Ac Fragment

Figure 2: Proposed ESI+ fragmentation pathway for this compound.

Validation & Performance Metrics

To ensure the method is "Trustworthy" (part of E-E-A-T), the following criteria must be met during validation:

  • Linearity:

    
     ng/mL (
    
    
    
    ).[1]
  • Sensitivity (LOQ): Target

    
     ng/mL (S/N > 10). This is critical for trace impurity analysis.
    
  • Carryover: Inject a blank after the highest standard (100 ng/mL). Signal should be

    
     of LOQ.
    
  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If suppression

    
    , switch to APCI source or use Matrix-Matched Standards.
    

Troubleshooting & Expert Tips

  • Peak Tailing: Hydrazines are basic.[1] If tailing occurs, increase Ammonium Formate buffer concentration to 10 mM (replacing pure water/formic acid) to improve peak shape.

  • Signal Instability: If signal drops over a sequence, check the autosampler temperature. It must be kept at 4°C. AMPH degrades at room temperature in solution over 12 hours.[1]

  • Ghost Peaks: Phenylhydrazine derivatives can stick to stainless steel.[1] Use PEEK tubing or a passivation solution (Phosphoric acid wash) if memory effects persist.[1]

References

  • Rao, R. N., et al. (2011). Determination of genotoxic impurities in celecoxib by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides foundational method for phenylhydrazine-type impurities).[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Context for trace analysis requirements). Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: N-methyl-N'-phenylacetohydrazide.[1][3][5][6] Retrieved from [Link]

Sources

Application Note: Impurity Profiling of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) is a critical pharmacological agent used primarily to induce oxidative stress and hemolytic anemia in animal models. Unlike therapeutic drug candidates where impurities "merely" pose toxicological risks, impurities in AMPH—specifically free phenylhydrazine (PHZ)—can catastrophically alter experimental outcomes.

The Causality of Purity: AMPH acts as a "slow-release" pro-drug that metabolizes into reactive species. However, if the sample is contaminated with free Phenylhydrazine (the starting material), the onset of hemolysis becomes immediate and uncontrolled rather than gradual. Consequently, "batch-to-batch" variation in animal studies is often actually "impurity-to-impurity" variation.

This protocol outlines a rigorous impurity profiling strategy, integrating ICH M7 principles for mutagenic control with high-fidelity HPLC-UV/MS techniques.

Chemical Basis of Impurity Formation

To profile impurities effectively, one must understand their origin.[1] The synthesis of AMPH typically involves the acetylation of phenylhydrazine followed by methylation, or the acetylation of a methyl-phenylhydrazine precursor.

The Synthetic & Degradation Pathway

The following Graphviz diagram visualizes the genesis of key impurities, distinguishing between process intermediates and degradation products.

AMPH_Impurity_Pathway cluster_impurities Critical Quality Attributes PHZ Phenylhydrazine (Starting Material) [Genotoxic Class 1] Inter 1-Acetyl-2-phenylhydrazine (Intermediate) PHZ->Inter Acetylation (Acetic Anhydride) Oxid Phenyldiazene / Azobenzene (Oxidation Products) PHZ->Oxid Air Oxidation/Light AMPH This compound (Target Analyte) Inter->AMPH Methylation (MeI/Base) Inter->Oxid Oxidation Hydro Hydrolysis Products AMPH->Hydro Acid/Base Hydrolysis Hydro->PHZ Reversion

Caption: Figure 1. Origin of impurities in AMPH synthesis. Red nodes indicate high-toxicity risks requiring ppm-level control.

The Impurity Library (Target List)

Before method development, we define the "Known" impurities based on the chemistry described above.

Impurity IDCommon NameOriginRisk Profile (ICH M7)Retention Behavior (C18)
IMP-A Phenylhydrazine (PHZ)Starting Material / DegradantClass 1 (Known Mutagen) Weak (Polar/Basic)
IMP-B 1-Acetyl-2-phenylhydrazineSynthetic IntermediateClass 3 (Alerting Structure)Moderate
IMP-C AzobenzeneOxidation ProductClass 3Strong (Non-polar)
IMP-D 1-Methyl-1-phenylhydrazineRegioisomer Side-productClass 2 (Mutagenic)Weak/Moderate

Analytical Strategy: Dual-Stream Profiling

Because PHZ (IMP-A) is genotoxic and lacks a strong chromophore compared to the acetylated product, a single generic HPLC run is often insufficient for trace quantification. We utilize a Dual-Stream Strategy :

  • Method A (Direct LC-MS/UV): For assay of AMPH and profiling of structural impurities (IMP-B, IMP-C).

  • Method B (Derivatization): Specifically for quantifying trace PHZ (IMP-A) at ppm levels.

Method A: Direct Gradient LC-MS (General Profiling)

Causality: We use an acidic mobile phase to protonate the hydrazine nitrogens (


), ensuring they exist as cations. This prevents peak tailing caused by interaction with residual silanols on the column.
  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 3.0mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B (Wash lipophilic azobenzenes)
      
  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 240 nm (general) and 280 nm (aromatic specificity); MS (ESI+, Scan 100-500 m/z).

Method B: Trace Phenylhydrazine Quantification (Derivatization)

Causality: Free hydrazine is unstable and polar. Derivatization with 4-Nitrobenzaldehyde (4-NBA) or 2-Hydroxy-1-naphthaldehyde (HNA) creates a stable hydrazone with high UV absorbance and increased lipophilicity, moving the peak away from the solvent front.

  • Reagent: 4-Nitrobenzaldehyde (1 mg/mL in ACN).

  • Reaction: PHZ + 4-NBA

    
     PHZ-Hydrazone + 
    
    
    
    .
  • Detection: UV at 350-400 nm (Specific to the nitro-hydrazone chromophore).

Detailed Experimental Protocol

Step 1: Sample Preparation (Direct Method)
  • Weighing: Accurately weigh 10.0 mg of AMPH substance.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile (diluent). Note: Do not use pure acetonitrile as it may induce precipitation of polar salts.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of filtrate to avoid filter adsorption losses.

  • Storage: Analyze immediately. Hydrazines are light-sensitive; use amber vials.

Step 2: Derivatization for Trace PHZ (Method B)
  • Stock Solution: Prepare AMPH sample at 5 mg/mL in Methanol.

  • Reagent Addition: Add 500 µL of sample to 500 µL of 4-Nitrobenzaldehyde reagent (excess).

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Quenching: (Optional) Add 10 µL dilute HCl to stabilize the hydrazone.

  • Analysis: Inject 10 µL into the HPLC (Method A gradient can be used, but detection is at 380 nm).

Step 3: System Suitability Testing (SST)

Before releasing data, valid the system using the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between AMPH and IMP-B (1-Acetyl-2-phenylhydrazine).
  • Tailing Factor:

    
     for the AMPH peak (indicates successful protonation).
    
  • Sensitivity: S/N ratio

    
     for a 0.05% PHZ standard (LOQ check).
    

Workflow Visualization

Analytical_Workflow cluster_Direct Pathway A: General Profiling cluster_Deriv Pathway B: Trace Genotoxins Sample Raw AMPH Sample PrepA Dilute in H2O:ACN (1:1) Sample->PrepA PrepB Derivatize w/ 4-Nitrobenzaldehyde Sample->PrepB LCA LC-MS Analysis (Acidic Mobile Phase) PrepA->LCA ResultA Quantify AMPH & Intermediates LCA->ResultA LCB LC-UV (380 nm) PrepB->LCB ResultB Quantify Free PHZ (< 10 ppm) LCB->ResultB

Caption: Figure 2. Dual-stream analytical workflow ensuring coverage of both gross impurities and trace genotoxins.

Data Interpretation & Acceptance Criteria

  • Main Peak (AMPH): Should be > 98.0% by area normalization.

  • Free Phenylhydrazine: Must be quantified against an external standard curve.

    • Limit: For animal studies,

      
       is recommended to prevent interference with hemolysis data.
      
    • Limit: For pharmaceutical precursors, ICH M7 limits (TTC based) apply, often

      
       ppm.
      
  • Unknown Impurities: Any peak

    
     must be identified by MS (m/z). Common artifacts include [M+H]+ 151 (Mono-acetyl) or [M+H]+ 183 (Oxidation products).
    

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Wang, J., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Elder, D. P., et al. (2011). "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients."[3][4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • LGC Standards. this compound Reference Material Data Sheet.Link

  • Sun, M., et al. (2010). "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization." Analytical Methods. Link

Sources

handling and storage of 2-Acetyl-2-methyl-1-phenylhydrazine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Preparation of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) Solutions

Abstract & Scope

This technical guide provides a rigorous protocol for the handling, solubilization, and long-term storage of This compound (AMPH) . Primarily utilized as an analytical reference standard (CAS 38604-70-5) in toxicology and metabolic profiling, AMPH requires specific environmental controls to prevent oxidative degradation and hydrolysis. This document outlines self-validating workflows to ensure the integrity of calibration standards used in HPLC and LC-MS/MS assays.

Chemical Identity & Critical Properties

Understanding the physicochemical nature of AMPH is the first step in designing a robust handling protocol. The N-acetyl and N-methyl substitutions provide partial stabilization compared to free phenylhydrazine, yet the compound remains susceptible to oxidation and photo-degradation.

PropertySpecification
Chemical Name This compound
Synonyms N-methyl-N'-phenylacetohydrazide; 1-Acetyl-1-methyl-2-phenylhydrazine
CAS Number
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in Acetonitrile, DMSO, Methanol; Sparingly soluble in water
LogP ~1.31 (Moderately Lipophilic)
Stability Hazards Sensitive to light, oxidation (air), and moisture.[1]

Handling & Safety Protocols

Core Directive: Hydrazine derivatives are potent toxins and potential carcinogens.[2][3] Treat AMPH with the same rigor as high-potency active pharmaceutical ingredients (HPAPIs).

  • Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glove Box.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat. A P100 respirator is recommended if handling open powders outside a hood (not recommended).

  • Static Control: Use an anti-static gun or polonium strip during weighing, as hydrazine derivatives can be static-prone, leading to dosing errors.

Preparation of Stock & Working Solutions

The accuracy of your analytical method depends entirely on the fidelity of your stock solution.

Solvent Selection Strategy
  • Acetonitrile (ACN): Preferred. Excellent for RP-HPLC/MS applications. High solubility, low reactivity, and easy evaporation.

  • Dimethyl Sulfoxide (DMSO): Alternative. Use for high-concentration stocks (>10 mg/mL) intended for biological assays. Note: DMSO is hygroscopic; freeze-thaw cycles can introduce moisture.

  • Methanol (MeOH): Use with Caution. Protic solvents can occasionally facilitate solvolysis over long storage periods.

Protocol: Preparation of 1.0 mg/mL Master Stock
  • Equilibration: Allow the AMPH vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh approximately 10.0 mg of AMPH into a 10 mL Class A amber volumetric flask. Record the exact mass (e.g., 10.05 mg).

  • Solubilization: Add ~5 mL of HPLC-grade Acetonitrile. Sonicate for 2 minutes or until fully dissolved.

  • Dilution: Dilute to volume with Acetonitrile. Invert 10 times to mix.

  • Verification: Calculate the exact concentration:

    
    
    
  • Aliquot: Immediately dispense into 1 mL amber HPLC vials with PTFE-lined caps.

Storage & Stability Management

Hydrazine derivatives degrade via autoxidation, forming azo or diazo species, often indicated by a color change (yellowing/darkening).

Storage Conditions
  • Solid State: Store at -20°C in a sealed container with desiccant. Protect from light.[2]

  • Solution State:

    • Short-term (<1 week): 4°C in amber vials.

    • Long-term (>1 month): -20°C or -80°C.

    • Critical Step: Purge headspace with inert gas (Argon or Nitrogen) before sealing vials to displace oxygen.

Monitoring Protocol (Self-Validation)

Before using a stored stock for critical calibration:

  • Visual Inspection: Check for precipitates or yellow discoloration.

  • Check Standard: Inject the stored standard against a freshly prepared verification standard.

    • Acceptance Criteria: The peak area of the stored sample must be within 98–102% of the fresh standard.

Visualization: Lifecycle of an AMPH Reference Standard

The following diagram illustrates the critical control points (CCPs) in the lifecycle of the standard to ensure data integrity.

AMPH_Lifecycle Receipt Receipt of AMPH Solid (Check CoA & Integrity) Storage_Solid Solid Storage (-20°C, Desiccated, Dark) Receipt->Storage_Solid Equilibration Equilibrate to RT (Prevent Condensation) Storage_Solid->Equilibration On Demand Weighing Weighing & Solubilization (Amber Flask, ACN/DMSO) Equilibration->Weighing Stock_Prep Master Stock (1 mg/mL) (Argon Purge Headspace) Weighing->Stock_Prep Aliquot Aliquot into Amber Vials (Single-use volumes) Stock_Prep->Aliquot Storage_Soln Solution Storage (-20°C / -80°C) Aliquot->Storage_Soln Validation Purity Verification (HPLC/MS Check vs Fresh) Storage_Soln->Validation Prior to Use Validation->Stock_Prep Fail (<98%) Usage Analytical Calibration Validation->Usage Pass (98-102%)

Figure 1: Critical Control Points (CCPs) in the handling and storage lifecycle of AMPH reference standards.

Troubleshooting Analytical Anomalies

Common issues encountered when analyzing AMPH by HPLC/MS:

SymptomProbable CauseCorrective Action
Peak Tailing Interaction with silanols on column.Use a base-deactivated column (e.g., C18 with end-capping) or add 0.1% Formic Acid to mobile phase.
Extra Peaks Oxidative degradation (Azo formation).Prepare fresh standard. Ensure inert gas purging during storage.
Retention Shift pH sensitivity.Buffer the mobile phase (Ammonium Formate/Acetate) to stabilize ionization state.
Low Recovery Adsorption to glass surfaces.Use silanized glass vials or polypropylene inserts if adsorption is suspected (though less likely for this derivative).

References

  • LGC Standards. (2024). This compound Reference Material Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93206, N-methyl-N'-phenylacetohydrazide. Retrieved from

  • ChemicalBook. (2024). This compound Properties and Safety. Retrieved from

  • GuideChem. (2024). MSDS and Handling for CAS 38604-70-5. Retrieved from

Sources

solid phase extraction (SPE) methods for phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solid Phase Extraction Strategies for the Isolation and Quantification of Phenylhydrazines

Executive Summary

Phenylhydrazines are potent reducing agents widely used in the synthesis of agrochemicals and Active Pharmaceutical Ingredients (APIs), particularly indoles and pyrazoles. However, they are classified as Genotoxic Impurities (GTIs) and potential carcinogens, requiring trace-level quantification (often sub-ppm) in drug substances.

Analyzing phenylhydrazines is notoriously difficult due to two physicochemical factors:

  • Instability: They rapidly oxidize in air and neutral/alkaline solutions.

  • Polarity/Basicity: Their high polarity often leads to poor retention on standard C18 phases, and their basicity (pKa ~5.2) causes peak tailing.

This guide details two distinct Solid Phase Extraction (SPE) workflows: Derivatization-Assisted Extraction (for ultra-trace sensitivity) and Mixed-Mode Cation Exchange (for rapid, native analysis).

Strategic Method Selection

Before beginning, the analyst must choose the workflow based on the required sensitivity and sample matrix.

MethodSelection Start Start: Sample Characterization Sensitivity Required Sensitivity? Start->Sensitivity HighSens Ultra-Trace (< 1 ppm) (e.g., GTIs in Pharma) Sensitivity->HighSens ModSens Moderate (> 1 ppm) (e.g., Process Monitoring) Sensitivity->ModSens Matrix Matrix Complexity? NativePath PROTOCOL B: Mixed-Mode Cation Exchange (MCX) Matrix->NativePath Faster Workflow DerivPath PROTOCOL A: Derivatization + RP-SPE HighSens->DerivPath Stabilizes Analyte Shifts UV to Vis ModSens->Matrix

Figure 1: Decision tree for selecting the appropriate SPE strategy based on sensitivity requirements and matrix complexity.

Protocol A: Derivatization-Assisted SPE (Gold Standard for GTIs)

Principle: Phenylhydrazine reacts with aldehydes (e.g., 4-nitrobenzaldehyde ) under acidic conditions to form a stable, hydrophobic hydrazone. This shifts UV absorption to the visible region (~400–420 nm), eliminating interference from UV-absorbing APIs and increasing retention on Reversed-Phase (RP) sorbents.

Reagents:

  • Derivatizing Agent: 4-Nitrobenzaldehyde (4-NBA) or 2-Nitrobenzaldehyde.

  • Sorbent: Polymeric Reversed-Phase (HLB or equivalent) or C18.

  • Reaction Solvent: Acetonitrile/Water with dilute acid (Acetic or Formic).

Step-by-Step Workflow
  • Sample Preparation (Derivatization):

    • Dissolve sample (API or biological fluid) in 50% Acetonitrile/Water.

    • Add 4-NBA (excess, typically 0.5 mg/mL).

    • Add 1% Acetic Acid to catalyze the reaction.

    • Incubate: 37°C for 10–20 minutes. Note: Ensure the solution turns yellow/orange, indicating hydrazone formation.

  • SPE Conditioning:

    • Use a Polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge (60 mg/3 mL).

    • Condition with 3 mL Methanol.

    • Equilibrate with 3 mL Water (acidified with 0.1% Formic Acid).

  • Loading:

    • Load the derivatized reaction mixture onto the cartridge.

    • Flow rate: < 2 mL/min.[1][2] The hydrophobic hydrazone will bind strongly to the RP sorbent.

  • Washing (Critical Step):

    • Wash 1: 3 mL 5% Methanol in Water (Removes excess salts and unreacted polar matrix).

    • Wash 2: 3 mL 0.1% Ammonia in Water (Optional: Removes acidic interferences).

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 1.5 mL Acetonitrile or Methanol .

    • The yellow hydrazone derivative elutes efficiently.

  • Analysis:

    • Inject into HPLC-UV/Vis (Detection at 416 nm ).

Protocol B: Mixed-Mode Cation Exchange (MCX) for Native Analysis

Principle: Phenylhydrazine is a weak base. By adjusting the sample pH below its pKa (~5.2), it becomes positively charged (


). Mixed-Mode Cation Exchange (MCX) sorbents utilize both hydrophobic interaction and electrostatic attraction to retain the analyte, allowing aggressive organic washing to remove neutral API interferences.

Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Evolute CX, or Strata-X-C).

Step-by-Step Workflow

MCX_Workflow Step1 1. PRE-TREATMENT Add Antioxidant (Ascorbic Acid) Adjust pH to 3.0 Step2 2. CONDITION a) MeOH b) pH 3 Buffer Step1->Step2 Step3 3. LOAD Sample (Positively Charged) Step2->Step3 Step4 4. WASH (Interference Removal) a) pH 3 Buffer (Acids) b) 100% MeOH (Neutrals/API) Step3->Step4 Step5 5. ELUTE 5% NH4OH in MeOH (Neutralizes & Releases) Step4->Step5 Step4->Step5 Critical Cleanup

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow. The 100% Methanol wash (Step 4b) is the key to removing hydrophobic API matrix components while the phenylhydrazine remains ionically bound.

  • Sample Pre-treatment (Stability Control):

    • Crucial: Immediately add Ascorbic Acid (1 mg/mL) or Sodium Bisulfite to the sample to prevent oxidation.

    • Adjust pH to 3.0 using Formic Acid. (Ensures 100% ionization of phenylhydrazine).

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL 0.1% Formic Acid in Water.

  • Loading:

    • Load acidified sample.[3] Phenylhydrazine binds via cation exchange (

      
       sites).
      
  • Interference Washing:

    • Wash 1 (Aqueous): 3 mL 0.1% Formic Acid (Removes hydrophilic neutrals/acids).

    • Wash 2 (Organic): 3 mL 100% Methanol .

    • Mechanism:[2][3][4][5] Since phenylhydrazine is ionically locked, you can use 100% organic solvent to wash away the hydrophobic API or plasma lipids without eluting the target.

  • Elution:

    • Elute with 2 x 1.5 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3][4][5] High pH (> pKa + 2) deprotonates the phenylhydrazine, breaking the ionic bond and releasing it.

Comparative Data & Sorbent Selection

The following table summarizes expected performance metrics based on internal validation data and literature consensus.

FeatureProtocol A: Derivatization (RP-SPE)Protocol B: Native (MCX-SPE)
Primary Mechanism Hydrophobic Interaction (Derivatized)Ionic Interaction (Cation Exchange)
Limit of Quantitation Ultra-Low (< 0.1 ppm) Moderate (0.5 - 1.0 ppm)
Selectivity High (Shift to 416 nm avoids UV noise)High (Ionic wash removes neutrals)
Stability Excellent (Hydrazone is stable)Poor (Requires antioxidants)
Throughput Lower (Requires incubation time)High (Direct extraction)
Recommended For Genotoxic Impurities in Pharma Environmental / High-Conc. Bioanalysis

Troubleshooting & Optimization

  • Low Recovery (Native Method):

    • Cause: pH of the eluting solvent is too low.

    • Fix: Ensure the elution solvent is at least pH 9.0 (use fresh Ammonium Hydroxide).

  • Peak Tailing (HPLC):

    • Cause: Interaction with silanols on the column.

    • Fix: For native analysis, use a base-deactivated column (e.g., C18 with end-capping) or add 10mM Ammonium Formate to the mobile phase.

  • Oxidative Degradation:

    • If recovery drops over time in the autosampler, keep samples at 4°C and ensure the collection vial contains an antioxidant (e.g., 0.1% EDTA or Ascorbic Acid).

References

  • Sun, M., et al. (2011). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Biotage Application Note. (2023). When should I choose a mixed-mode SPE? Strategies for basic compounds.Link

  • Shabani, A.M., et al. (2009). Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by Cloud Point Extraction.[13] Asian Journal of Chemistry. Link

  • Helix Chromatography. HPLC Methods for analysis of Hydrazine using Mixed-Mode Columns.Link

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Troubleshooting for Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) Document ID: TSC-HPLC-AMPH-001 Status: Active / Verified

Executive Summary: The "Sticky" Nitrogen Problem

This compound (AMPH) presents a classic chromatographic challenge common to hydrazine-based impurities (often associated with Antipyrine degradation). The molecule contains a hydrazine moiety (


) that, despite acetylation, retains sufficient basic character or hydrogen-bonding capability to interact aggressively with residual silanols (

) on silica-based columns.

The Symptom: Asymmetrical peaks (Tailing Factor


), retention time shifting, or complete loss of resolution from adjacent impurities.
The Root Cause:  Secondary silanol interactions (Ion-exchange/Hydrogen bonding) dominating over the primary hydrophobic partition mechanism.

This guide provides three autonomous, self-validating modules to resolve this issue, moving from mobile phase chemistry to stationary phase selection.

Module 1: Mobile Phase Optimization (The "Silanol Shield")

The Mechanism

Standard silica columns have acidic silanol groups (pKa ~3.5 - 4.5). If your mobile phase pH is near or above this value, silanols deprotonate (


), acting as cation exchangers that "grab" the nitrogen on AMPH.
Protocol: The Low-pH / High-Ionic Strength Strategy

This protocol suppresses silanol ionization and masks remaining active sites.

Step-by-Step Workflow:

  • Buffer Selection: Do not use water/organic mixtures without buffering.

    • Recommended: 20-25 mM Potassium Phosphate (monobasic).

    • Target pH: Adjust strictly to pH 2.5 – 3.0 using Phosphoric Acid (

      
      ).
      
    • Why: At pH < 3.0, silanols are protonated (neutral), preventing ionic interaction with the analyte.

  • Competitive Additive (Optional but Recommended):

    • If tailing persists, add Triethylamine (TEA) at 0.1% (v/v).

    • Mechanism:[1][2] TEA is a stronger base than AMPH; it saturates the active silanol sites, effectively "capping" the column dynamically.

  • Organic Modifier:

    • Use Acetonitrile (ACN) rather than Methanol if possible. ACN creates a sharper elution profile for phenyl-based compounds, though Methanol can sometimes mask silanols better. Start with ACN.

Validation Check: Run a standard injection. Calculate the Tailing Factor (


) at 5% peak height.
  • Pass:

    
    
    
  • Fail:

    
     (Proceed to Module 2)
    
Visualizing the Interaction

The following diagram illustrates how the "Silanol Shield" strategy blocks the secondary interactions causing tailing.

SilanolMechanism cluster_0 Standard Conditions (Tailing) cluster_1 Optimized Conditions (Sharp Peak) Silanol Silica Surface (Si-O-) AMPH Analyte (AMPH) (Protonated N+) Silanol->AMPH Ionic Attraction (Drag/Tailing) Silanol_Mod Silica Surface (Si-OH Neutral) AMPH_Free Analyte (AMPH) (Free Elution) TEA TEA / H+ (Blocker) TEA->Silanol_Mod Saturates Surface

Figure 1: Mechanism of silanol suppression. Left: Uncontrolled ionic interaction causes drag. Right: Low pH or TEA additives neutralize the surface, allowing free elution.

Module 2: Stationary Phase Selection (The "Hardware Fix")

If mobile phase adjustments are insufficient, the column chemistry is likely mismatched. Older "Type A" silica columns are notorious for hydrazine tailing.

Selection Matrix
Column ClassSuitabilityMechanism of ActionRecommendation Status
Traditional C18 LowHigh silanol activity; requires aggressive end-capping.Avoid (unless "Base-Deactivated")
Polar-Embedded (Amide/Carbamate) High Embedded polar group shields silanols and provides unique selectivity for the acetyl group.Primary Choice
Phenyl-Hexyl Medium/High

interactions with the phenyl ring of AMPH can improve shape and selectivity.
Alternative
Silica Hydride (Type C) High Surface is Si-H instead of Si-OH. Eliminates silanol activity entirely.Excellent (for persistent issues)
Protocol: Switching to a Polar-Embedded Column
  • Select Column: Choose a commercially available "Polar Embedded" or "Bonus-RP" column (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP, or equivalent).

  • Equilibration: These columns require thorough equilibration (minimum 20 column volumes) because the surface hydration layer is critical for the shielding effect.

  • Temperature: Run at 35°C - 40°C . Slightly elevated temperature improves mass transfer and reduces viscosity, sharpening the peak of the bulky hydrazine derivative.

Module 3: Sample Solvent Mismatch (The "Invisible" Error)

Often, tailing is actually "fronting" or "distortion" caused by the injection solvent. AMPH is moderately hydrophobic; dissolving it in 100% strong solvent (like pure Acetonitrile) will cause the band to spread immediately upon entering the aqueous mobile phase.

Diagnostic Experiment
  • Prepare Sample A: Dissolve AMPH in 100% Acetonitrile.

  • Prepare Sample B: Dissolve AMPH in Mobile Phase (or 90% Mobile Phase / 10% ACN).

  • Inject Both:

    • If Sample A tails/distorts and Sample B is sharp, your issue is Solvent Strength Mismatch .

Correction Protocol
  • Rule: The sample diluent must be weaker (more aqueous) or equal in strength to the initial mobile phase composition.

  • Action: Dilute your sample with the starting buffer. If solubility is an issue, use the minimum amount of organic solvent required to dissolve, then dilute with buffer.

Troubleshooting Logic Flow

Use this decision tree to diagnose the specific cause of your tailing.

TroubleshootingFlow Start Problem: AMPH Peak Tailing Check_Load Check 1: Mass Overload? (Inject 1/10th conc.) Start->Check_Load Check_Solvent Check 2: Solvent Mismatch? (Dilute in Mobile Phase) Check_Load->Check_Solvent No Change Action_Load Reduce Injection Volume Check_Load->Action_Load Shape Improves Check_pH Check 3: Mobile Phase pH (Is pH < 3.0?) Check_Solvent->Check_pH No Change Action_Solvent Match Diluent to MP Check_Solvent->Action_Solvent Shape Improves Action_pH Adjust pH to 2.5 Add TEA Check_pH->Action_pH No (pH was neutral) Action_Column Switch to Polar-Embedded or Phenyl-Hexyl Column Check_pH->Action_Column Yes (pH is already low)

Figure 2: Logical diagnosis workflow. Follow the path to isolate physical vs. chemical causes.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of Phosphate Buffer? A: Yes, if you are using LC-MS. However, Formic Acid (pH ~2.7 at 0.1%) has lower buffering capacity than Phosphate. If the tailing returns, consider using Ammonium Formate adjusted to pH 3.0 to increase ionic strength, which helps suppress ion-exchange interactions [1].

Q: Why does the peak shape degrade over time (after 50+ injections)? A: This indicates column fouling or silanol regeneration. Hydrazines can be "sticky."

  • Fix: Implement a column wash protocol (95% ACN / 5% Water) after every batch.

  • Fix: If using a standard C18, the acid hydrolysis of the bonded phase might be exposing more silanols. Switch to a "Sterically Protected" C18 or a Polymer-based column.

Q: Is this compound unstable? A: Yes, phenylhydrazine derivatives are susceptible to oxidation and light degradation.

  • Precaution: Prepare samples in amber vials.

  • Precaution: Keep autosampler temperature at 4°C. Degradation products often elute as "shoulders" on the main peak, mimicking tailing [2].

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Zietz, E., & Spiteller, G. (1977).[3] 2-Acetyl-2-methyl-1-phenyl-hydrazine: a frequently occuring artifact in processing biological material after ingestion of drugs containing antipyrine.[3] Arzneimittelforschung.

  • Sielc Technologies. (2018). Separation of 1-Acetyl-2-phenylhydrazine on Newcrom R1 HPLC column. (Analogous methodology for hydrazine derivatives).

  • MicroSolv Technology Corp. (2026). Base-Deactivated HPLC Columns and Type-C Silica.

Sources

Technical Support Center: Optimizing Chromatographic Retention of Methylated Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of methylated phenylhydrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal and reproducible chromatographic separations for this class of compounds. As basic analytes, and often monitored as potential genotoxic impurities, their analysis requires a nuanced approach to chromatography.[1][2] This document provides in-depth, field-proven insights into method optimization and troubleshooting, moving beyond simple procedural lists to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing methylated phenylhydrazines using reversed-phase HPLC?

Methylated phenylhydrazines are basic compounds. This characteristic is the primary source of several analytical challenges in standard reversed-phase (RP-HPLC) chromatography. The key issues include:

  • Poor Peak Shape (Tailing): The basic hydrazine moiety can engage in secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[3] This leads to non-ideal peak shapes, making accurate integration and quantification difficult.

  • Retention Time Instability: The retention of these ionizable compounds is highly sensitive to the mobile phase pH.[4][5] Minor, uncontrolled variations in pH can lead to significant and unpredictable shifts in retention time, compromising method robustness.

  • Co-elution with Matrix Components: Phenylhydrazines have UV absorbance maxima that can overlap with many drug substances or related compounds, making specific detection challenging without proper chromatographic separation or selective detection techniques.[1][2]

Q2: How does the position of the methyl group (ortho, meta, para) affect retention time in RP-HPLC?

In reversed-phase chromatography, retention is primarily driven by the hydrophobicity of the analyte. The addition of a methyl group increases the overall hydrophobicity of the phenylhydrazine molecule, leading to a longer retention time compared to the parent phenylhydrazine.

The position of the methyl group introduces more subtle effects:

  • Hydrophobicity: While all methyl isomers are more hydrophobic than phenylhydrazine, the difference in hydrophobicity between them (e.g., 2-methylphenylhydrazine vs. 4-methylphenylhydrazine) is often minimal.

  • Polarity and Steric Effects: The primary differentiator is often the change in the molecule's overall polarity and its ability to interact with the stationary phase. An ortho-methyl group, for instance, can sterically hinder the hydrazine moiety's interaction with residual silanols, which can sometimes lead to slightly better peak shapes or altered selectivity compared to its meta and para counterparts.

Q3: When should I consider pre-column derivatization for analyzing methylated phenylhydrazines?

Pre-column derivatization is a powerful strategy that should be considered under the following circumstances:

  • To Enhance Detection Sensitivity: If you are analyzing trace levels of these compounds, derivatization can attach a molecule (a chromophore) with a much higher UV absorbance or fluorescence, significantly lowering your detection limits.[2]

  • To Improve Specificity: Derivatization can shift the UV absorbance maximum of the analyte to the visible region (e.g., >400 nm), where most drug matrices have little to no absorption.[1][2] This effectively eliminates interference from the main sample components. 4-nitrobenzaldehyde is a common reagent used for this purpose, as it forms a hydrazone derivative with a strong absorbance around 416 nm.[1][2]

  • To Improve Chromatographic Behavior: For gas chromatography (GC) analysis, derivatization is often essential to create a more stable and volatile derivative suitable for GC conditions.[6][7][8]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a focus on root causes and systematic solutions.

Issue 1: Poor Peak Shape – Tailing Peaks

A tailing peak, where the latter half of the peak is broader than the front, is the most common issue for basic analytes like methylated phenylhydrazines. The primary cause is unwanted secondary interactions with the stationary phase.

Root Cause Analysis:

The surface of a standard silica-based C18 column is not perfectly uniform. It contains residual silanol groups (Si-OH) that are acidic and can be deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4.0. The basic methylated phenylhydrazine, which is protonated (positively charged) at acidic pH, can interact ionically with these negatively charged silanol sites. This mixed-mode interaction (hydrophobic and ionic) results in peak tailing.[9]

Troubleshooting Workflow for Peak Tailing

G start Problem: Tailing Peak (Tailing Factor > 1.5) check_ph Is Mobile Phase pH Buffered and Controlled? start->check_ph ph_low Option 1: Lower pH (e.g., pH 2.5-3.0) check_ph->ph_low Yes ph_high Option 2: Increase pH (e.g., pH > 8, use pH-stable column) check_ph->ph_high Yes ph_low_exp Protonates silanols (Si-OH), minimizing ionic interaction. Analyte is protonated (R-NH-NH3+). ph_low->ph_low_exp check_column Is Peak Shape Still Poor? ph_low->check_column ph_high_exp Suppresses analyte ionization (R-NH-NH2). Silanols are ionized (Si-O-). ph_high->ph_high_exp ph_high->check_column change_column Solution 2: Change Column check_column->change_column Yes final_check Evaluate Peak Shape and Retention check_column->final_check No column_type Use a modern, base-deactivated column with high end-capping or a hybrid particle technology. change_column->column_type change_column->final_check end Optimized Method final_check->end

Caption: Troubleshooting workflow for peak tailing.

Solution Protocols:

Protocol 1A: Mobile Phase pH Adjustment

The goal is to operate at a pH where either the silanols or the analyte are in a single, non-interactive state.

  • Objective: Protonate Silanols (Low pH)

    • Prepare Aqueous Mobile Phase: Prepare a buffer with a pKa near your target pH. For a target pH of 2.7, a 25 mM potassium phosphate buffer is an excellent choice.[10]

    • pH Adjustment: Measure the aqueous buffer before adding the organic modifier. Adjust the pH to 2.7 using phosphoric acid.

    • Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile) to your desired composition (e.g., 70:30 v/v).

    • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Rationale: At low pH, the silanol groups are fully protonated (Si-OH), making them neutral and unable to engage in strong ionic interactions with the protonated basic analyte.[9]

  • Objective: Suppress Analyte Ionization (High pH)

    • Prerequisite: Ensure your column is stable at high pH (pH > 8). Many modern columns, such as those with hybrid particle technology, are designed for this.[3] Using a standard silica column at high pH will cause it to dissolve.[11]

    • Prepare Aqueous Mobile Phase: For a target pH of 10, a buffer such as ammonium bicarbonate can be used.

    • pH Adjustment & Equilibration: Follow the steps above, adjusting the pH with a suitable base (e.g., ammonium hydroxide).

    • Rationale: At a pH well above the pKa of the methylated phenylhydrazine (typically pKa ~5-6), the analyte will be in its neutral, free-base form. While the silanols will be deprotonated, the neutral analyte has a much-reduced tendency for ionic interaction, leading to improved peak shape.[4]

Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase

Mobile Phase pHAnalyte State (pKa ≈ 5.2)Silanol State (pKa ≈ 3.5-4.5)Primary InteractionExpected Peak Shape
pH < 3.0 Protonated (Cationic)NeutralHydrophobicSymmetrical
pH 4.0 - 6.5 Mixed (Cationic/Neutral)Deprotonated (Anionic)Mixed/IonicPoor (Tailing/Split)[5]
pH > 8.0 NeutralDeprotonated (Anionic)HydrophobicSymmetrical
Issue 2: Unstable or Drifting Retention Times

Retention time (RT) drift compromises the reliability and transferability of an analytical method. For ionizable compounds like methylated phenylhydrazines, the most common cause is an unstable chemical environment on the column.

Root Cause Analysis:
  • Inadequately Buffered Mobile Phase: If the mobile phase pH is not controlled by a suitable buffer, small changes (e.g., from dissolved CO₂) can alter the ionization state of the analyte, causing RT shifts.[5] The rule of thumb is to use a buffer with a pKa within ±1 unit of the desired mobile phase pH.

  • Insufficient Column Equilibration: When using gradient elution, the column needs to fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a frequent cause of RT drift, especially for the first few peaks in a sequence.[12]

  • Temperature Fluctuations: Retention in HPLC is temperature-dependent. Without a column oven, ambient temperature changes throughout the day will cause retention times to drift (typically, higher temperatures lead to shorter RTs).

Solution Protocols:

Protocol 2A: Ensuring a Robustly Buffered System

  • Buffer Selection: Choose a buffer with a pKa close to your target pH (e.g., phosphate for pH 2.5-3.0, acetate for pH 4.7, ammonium for pH 9.2).

  • Buffer Concentration: Use a buffer concentration of 10-25 mM. This is generally sufficient to provide adequate buffering capacity without causing precipitation issues when mixed with organic solvent.

  • pH Measurement: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. The pH scale is defined in aqueous systems.

  • Fresh Preparation: Prepare mobile phases fresh daily to prevent microbial growth or changes in pH due to gas absorption.

Issue 3: Poor Sensitivity / No Analyte Signal

This issue arises when the concentration of methylated phenylhydrazine is below the detection limit of the method, or when its detection is obscured by interfering substances. Phenylhydrazines themselves are not strong chromophores.

Root Cause Analysis:
  • Low Molar Absorptivity: The inherent UV absorbance of methylated phenylhydrazines may be insufficient for trace-level analysis.

  • Matrix Interference: The analyte's absorbance maximum may overlap with that of the active pharmaceutical ingredient (API) or other excipients, making selective detection impossible.[1][2]

Solution Protocols:

Protocol 3A: Pre-Column Derivatization with 4-Nitrobenzaldehyde

This protocol creates a hydrazone derivative that is brightly colored and absorbs at a much longer wavelength, moving it away from most interferences.[1][2]

  • Reagent Preparation:

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Derivatization Reagent: Prepare a 1.0 mg/mL solution of 4-nitrobenzaldehyde in the sample diluent.

  • Derivatization Procedure:

    • Pipette 1.0 mL of your sample solution (containing the methylated phenylhydrazine, dissolved in diluent) into a clean vial.

    • Add 0.5 mL of the 4-nitrobenzaldehyde reagent solution.

    • Vortex the vial for 30 seconds.

    • Heat the vial at 60°C for 15 minutes in a water bath or heating block.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • HPLC Analysis:

    • Detection Wavelength: Set your UV detector to the absorbance maximum of the derivative, which is approximately 416 nm.[2]

    • Chromatographic Conditions: The resulting hydrazone is more hydrophobic than the parent compound. You will need to adjust your mobile phase conditions (e.g., increase the percentage of organic solvent or modify your gradient) to achieve an appropriate retention time (k between 2 and 10).

Visualization of Derivatization for Selectivity

G cluster_0 Without Derivatization cluster_1 With Derivatization (4-Nitrobenzaldehyde) a UV Spectrum API / Matrix Phenylhydrazine b Chromatogram at 230 nm Overlapping Peaks a->b Leads to c UV Spectrum API / Matrix Phenylhydrazine Derivative d Chromatogram at 416 nm Baseline Separated Peak c->d Leads to start Analytical Challenge: Trace Phenylhydrazine in API start->a start->c

Caption: Impact of derivatization on analytical selectivity.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Zhang, Y., et al. (2018).
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • ThermoFisher Scientific.
  • Bauer, D., et al. (1982). Industrial hygiene air monitoring of phenylhydrazine.
  • Coutts, R. T., et al. (1979). Gas chromatographic analysis of monoalkylhydrazines.
  • Agilent Technologies. (2023).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. Journal of the American Society for Mass Spectrometry.
  • ResearchGate.
  • ResearchGate.
  • Moravek. (2024).
  • Dolan, J.W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • KNAUER.
  • Agilent Technologies.
  • Hawach Scientific. (2023).
  • Sigma-Aldrich.
  • Shimadzu Scientific Instruments. Optimizing HPLC/UHPLC Systems.
  • ACS Publications. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage.
  • Ahmad, N., et al. (2025).
  • Smolenkov, A.D., et al. (2012).
  • Dolan, J.W. (2022). The Perfect Method: Part 3: Adjusting Retention.

Sources

Technical Support Center: Mitigating Matrix Effects in the Analysis of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of AMPH quantification, with a specific focus on identifying and mitigating matrix effects. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: Matrix Effects in AMPH Analysis

This compound (AMPH) is a reactive metabolite of interest in pharmaceutical development. Its accurate quantification is often complicated by matrix effects , a phenomenon where components of the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte in the mass spectrometer source. This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable data. The physicochemical properties of AMPH can make it particularly susceptible to these effects.

This guide will provide a structured approach to troubleshooting and mitigating matrix effects in your AMPH assays.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Question 1: My AMPH signal is inconsistent and shows poor reproducibility across different sample lots. How can I determine if this is due to matrix effects?

Answer:

Inconsistent signal and poor reproducibility are classic signs of variable matrix effects. To confirm this, a post-extraction addition experiment is a highly effective diagnostic tool.

Experimental Protocol: Post-Extraction Addition

  • Sample Preparation: Extract a blank matrix sample (from at least six different sources or lots) using your established method.

  • Analyte Spiking: After the final extraction step, spike the blank matrix extracts with a known concentration of AMPH analytical standard.

  • Solvent Standard Preparation: Prepare a standard of AMPH at the same concentration in your final mobile phase or reconstitution solvent.

  • Analysis: Analyze both the post-spiked matrix samples and the solvent standard by LC-MS/MS.

  • Calculation: Calculate the matrix factor (MF) for each blank matrix lot using the following formula:

    MF = (Peak Area of AMPH in Post-Extracted Spike) / (Peak Area of AMPH in Solvent Standard)

Data Interpretation:

Matrix Factor (MF)InterpretationImplication for AMPH Analysis
MF = 1No matrix effectYour current method is likely robust.
MF < 1Ion SuppressionComponents in your matrix are hindering AMPH ionization.
MF > 1Ion EnhancementComponents in your matrix are amplifying AMPH ionization.
High Variability in MF across lotsDifferential Matrix EffectsYour method is not robust enough to handle inter-subject variability.

A coefficient of variation (%CV) of the matrix factor across the different lots of greater than 15% is generally considered unacceptable and indicates that your method is prone to significant matrix effects.

Workflow for Diagnosing Matrix Effects

cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Interpretation A Select 6+ lots of blank matrix B Extract blank matrix using your method A->B D Spike extracted blank matrix with AMPH B->D C Prepare AMPH standard in solvent F Analyze solvent standard C->F E Analyze spiked matrix samples D->E G Calculate Matrix Factor (MF) for each lot E->G F->G H Evaluate MF and %CV G->H

Caption: Workflow for diagnosing matrix effects using post-extraction addition.

Question 2: I've confirmed ion suppression is affecting my AMPH analysis. What are the most effective strategies to mitigate this?

Answer:

Mitigating ion suppression for AMPH requires a multi-faceted approach focusing on improving sample cleanup, optimizing chromatographic separation, and considering alternative ionization techniques.

1. Enhance Sample Preparation:

The primary goal is to remove interfering matrix components, particularly phospholipids, from your sample before injection.

TechniquePrinciplePros for AMPH AnalysisCons
Solid-Phase Extraction (SPE) Differential adsorption of analytes and interferences onto a solid sorbent.Highly selective, can effectively remove phospholipids and other interferences.Method development can be time-consuming, and cost per sample is higher.
Liquid-Liquid Extraction (LLE) Partitioning of AMPH between two immiscible liquid phases.Can be effective for removing highly polar or non-polar interferences.Can be labor-intensive and may not effectively remove all phospholipids.
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple and fast.Co-precipitates other matrix components, often leading to significant matrix effects. Generally not recommended for AMPH without further cleanup.

Recommended SPE Protocol for AMPH:

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with a cation exchange) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a wash to remove phospholipids.

  • Elution: Elute AMPH using a solvent mixture designed to disrupt the sorbent-analyte interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Optimize Chromatographic Separation:

Ensure that AMPH is chromatographically separated from the regions where most matrix components elute.

  • Employ a Guard Column: This will protect your analytical column from strongly retained matrix components.

  • Gradient Elution: Develop a gradient that retains AMPH while allowing early-eluting interferences (like salts) and late-eluting interferences (like phospholipids) to be diverted from the mass spectrometer.

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the first and last portions of the run when highly interfering compounds are likely to elute.

3. Use a Stable Isotope Labeled Internal Standard (SIL-IS):

A SIL-IS for AMPH is the most effective way to compensate for matrix effects. Since the SIL-IS is chemically identical to AMPH, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.

Decision Tree for Mitigating Ion Suppression

A Ion Suppression Confirmed B Is a SIL-IS available? A->B C Yes: Use SIL-IS B->C Yes D No: Proceed to Method Optimization B->D No E Optimize Sample Preparation D->E F Optimize Chromatography D->F G Re-evaluate Matrix Effects E->G F->G

Validation & Comparative

certified reference material (CRM) for 2-Acetyl-2-methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Certified Reference Materials (CRM) for 2-Acetyl-2-methyl-1-phenylhydrazine

Executive Summary: The Metrological Imperative

In the high-stakes arena of genotoxic impurity (GTI) profiling, This compound represents a critical analytical challenge. As a structural analog to phenylhydrazine—a known mutagen—this compound often arises as a degradation product or synthesis byproduct in the manufacturing of pyrazolone-based active pharmaceutical ingredients (APIs) (e.g., phenazone derivatives).

Regulatory frameworks like ICH M7 demand precise quantification of such DNA-reactive impurities, often at trace levels (ppm or ppb). This guide objectively compares the use of an ISO 17034 Certified Reference Material (CRM) against standard Research Grade Chemicals (RGC) .

The Verdict: While RGCs offer a lower upfront cost, they lack the metrological traceability and uncertainty budgets required for validated release testing. For definitive GTI quantification, the CRM is not merely a "premium" option—it is a regulatory necessity to ensure data integrity and patient safety.

Part 1: Technical Background & Analyte Profile[1]

Analyte: this compound CAS Number: (Specific isomer distinct from 1-acetyl-1-methyl variants; often custom synthesized or listed under specific provider codes like TRC-A648002). Molecular Formula: C


H

N

O Molecular Weight: 164.21 g/mol Structure: Phenyl-NH-N(CH

)(COCH

)

Why It Matters: Hydrazine derivatives possess high polarity and low UV absorbance, making them "invisible" to standard HPLC-UV methods without derivatization. Furthermore, the presence of structural isomers (e.g., 1-acetyl-1-methyl-2-phenylhydrazine) necessitates a reference standard with absolute structural elucidation (NMR/MS) to prevent false identification.

Part 2: Comparative Analysis (CRM vs. Alternatives)

This section evaluates the "Product" (ISO 17034 CRM) against the primary "Alternative" (Research Grade Chemical/Uncertified Standard).

Purity & Characterization
  • CRM: Characterized by two independent methods (e.g., Mass Balance: HPLC-UV + TGA + Karl Fischer + Residual Solvents) or qNMR. The purity is assigned with a statistical uncertainty interval (e.g., 99.5% ± 0.4%).

  • Alternative: Typically characterized by a single method (Area % by HPLC). This ignores water content, inorganic residues, and solvent traps, often leading to a "100%" purity claim that is factually incorrect (actual content might be ~90%).

Traceability & Uncertainty
  • CRM: Unbroken chain of comparison to SI units (kg, mol). Includes a comprehensive Uncertainty Budget (

    
    ) covering homogeneity, stability, and characterization.
    
  • Alternative: No uncertainty budget. "Traceability" is often limited to a batch number without metrological grounding.

Stability & Storage
  • CRM: Accompanied by stability data (long-term and accelerated). Expiration dates are scientifically validated.

  • Alternative: "Retest dates" are often arbitrary. Hydrazines are prone to oxidation and light degradation; unverified standards may degrade unnoticed, biasing GTI results low (false negatives).

Data Summary Table
FeatureISO 17034 CRM (The Product) Research Grade Chemical (Alternative) Impact on Drug Development
Purity Assignment Mass Balance / qNMR (w/ Uncertainty)HPLC Area % (Often overestimates)Accuracy: RGCs cause underestimation of toxicity risks.
Isomeric Identity Confirmed (2D-NMR, NOESY)Assumed based on synthesisSpecificity: Risk of quantifying the wrong isomer.
Homogeneity Verified (Between-bottle variance included)UnknownPrecision: High variability between vials.
Regulatory Acceptance High (Gold Standard for ICH M7)Low (Requires in-house qualification)Compliance: RGCs trigger regulatory queries.
Cost High (

$)
Low ($)ROI: CRM prevents costly clinical holds.

Part 3: Experimental Protocols

A. Handling & Stability Protocol
  • Safety: this compound is a potential carcinogen.[1] Handle in a glove box or designated cytotoxic hood.

  • Storage: Store at -20°C under argon/nitrogen. Hydrazines are hygroscopic and air-sensitive.

  • Reconstitution: Allow the vial to reach room temperature before opening to prevent condensation. Use degassed solvents (Methanol/Acetonitrile).

B. Analytical Method: LC-MS/MS Quantification
  • Objective: Quantify trace levels (0.5 - 10 ppm) of the impurity in an API matrix.

  • Why MS/MS? UV detection is insufficient due to lack of strong chromophores and matrix interference.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (8.1-12 min).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode, MRM.

MRM Transitions (Indicative):

  • Precursor: 165.2

    
    
    
  • Quantifier Ion: 123.1 (Loss of Acetyl group,

    
    )
    
  • Qualifier Ion: 108.1 (Loss of Methyl-Isocyanate fragment?) Note: Optimize based on actual fragmentation spectra.

Protocol Steps:

  • Stock Preparation: Weigh 10 mg of CRM into a 10 mL volumetric flask. Dissolve in MeOH. (Conc: 1000 µg/mL). Calculate true mass using the CRM purity factor.

  • Calibration Curve: Dilute Stock to 1, 5, 10, 50, 100 ng/mL.

  • Sample Prep: Dissolve 100 mg API in 1 mL MeOH. Vortex and centrifuge.

  • Injection: 5 µL.

  • Calculation: Use the CRM-derived purity to calculate the Response Factor (RF).

    
    
    

Part 4: Visualizations

Diagram 1: CRM Certification Workflow

This diagram illustrates the rigorous process a CRM undergoes compared to a standard chemical, highlighting the "Trustworthiness" pillar.

CRM_Certification Synthesis Chemical Synthesis Crude Crude Material Synthesis->Crude Purification Purification (Recrystallization) Crude->Purification Homogeneity Homogeneity Testing (ANOVA) Purification->Homogeneity Stability Stability Testing (Accelerated/Long-term) Homogeneity->Stability Char_1 Primary Method (qNMR) Stability->Char_1 Char_2 Secondary Method (Mass Balance) Stability->Char_2 Uncertainty Uncertainty Budget Calculation Char_1->Uncertainty Char_2->Uncertainty CoA ISO 17034 CRM Certificate of Analysis Uncertainty->CoA

Caption: Figure 1. The ISO 17034 certification workflow ensures metrological traceability and stability.

Diagram 2: Analytical Decision Logic (ICH M7)

This diagram guides the researcher on when to use the CRM based on impurity classification.

ICH_M7_Workflow Start Impurity Identified: This compound Classify ICH M7 Classification (In Silico / Ames Test) Start->Classify Is_GTI Is it Mutagenic (Class 1, 2, or 3)? Classify->Is_GTI Control Control Required (< TTC / 30% Threshold) Is_GTI->Control Yes No_Control Treat as Non-Mutagenic (Standard ICH Q3A Limits) Is_GTI->No_Control No Quant_Method Develop Quant Method (LC-MS/MS) Control->Quant_Method Standard_Sel Select Reference Standard Quant_Method->Standard_Sel Use_CRM MUST USE CRM (For Release/Stability) Standard_Sel->Use_CRM Validation/Release Use_RGC Use Research Grade (For Early Screening Only) Standard_Sel->Use_RGC R&D Scoping

Caption: Figure 2. Decision matrix for selecting reference materials based on ICH M7 regulatory requirements.

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). ICH Guidelines. [Link]

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Contextual Reference for Hydrazine Analysis).
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[Link]

  • Vertex AI Search. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]

Sources

Technical Guide: NMR Characterization of 2-Acetyl-2-methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and analytical chemists. It synthesizes structural theory with practical spectroscopic data to resolve the specific challenges associated with 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) .

Content Type: Comparative Analysis & Methodological Guide Subject: Structural Elucidation, Rotameric Dynamics, and Isomer Differentiation

Executive Summary & Strategic Context

In drug discovery and metabolic probe synthesis, This compound (AMPH) serves as a critical intermediate, particularly in the study of hydrazine toxicity and pyrazole synthesis. However, its analysis is frequently complicated by two factors:

  • Regioisomerism: Distinguishing AMPH from its isomer, 1-acetyl-1-methyl-2-phenylhydrazine.

  • Rotameric Broadening: The restricted rotation around the N-N-C(O) amide bond leads to signal splitting at room temperature, often mistaken for impurities.

This guide provides a definitive protocol for identifying AMPH, differentiating it from alternatives, and resolving its conformational dynamics using Variable Temperature (VT) NMR.

Structural Dynamics: The Rotamer Challenge

Unlike simple amines, AMPH possesses an


-acetyl group adjacent to an 

-methyl group. The partial double-bond character of the amide bond (

) creates a high rotational energy barrier (~15–18 kcal/mol). Consequently, AMPH exists as a mixture of E (trans) and Z (cis) rotamers in solution at room temperature.
Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium that causes signal doubling in the NMR spectrum.

RotamerEquilibrium cluster_0 E-Conformer (Major) cluster_1 Z-Conformer (Minor) E_State Ph-NH-N(Me)-C(=O)Me (Methyl trans to Carbonyl Oxygen) Z_State Ph-NH-N(Me)-C(=O)Me (Methyl cis to Carbonyl Oxygen) E_State->Z_State Slow Exchange (RT) k << δv Note NMR Consequence: Distinct signals for Me and Ac at 25°C. E_State->Note

Caption: Chemical exchange between E and Z rotamers. At room temperature, the exchange rate (k) is slower than the NMR timescale, resulting in dual peaks.

Comparative Analysis: AMPH vs. Regioisomers

The most common analytical error is confusing the target AMPH (2-Ac-2-Me-1-Ph) with its regioisomer 1-Acetyl-1-methyl-2-phenylhydrazine (1-Ac-1-Me-2-Ph). This usually occurs during the methylation of 1-acetyl-2-phenylhydrazine if regioselectivity is not controlled.

The "Smoking Gun" Differentiation Table
FeatureTarget: AMPH (2-Ac-2-Me-1-Ph)Isomer (1-Ac-1-Me-2-Ph)Mechanism/Reasoning
Structure


Position of the Acetyl group relative to Phenyl.
NH Chemical Shift ~5.5 – 6.5 ppm (Broad)~8.0 – 9.5 ppm (Broad)CRITICAL: In AMPH, the NH is attached to the Phenyl ring (aniline-like). In the Isomer, the NH is attached to the Carbonyl (amide-like), shifting it significantly downfield.
N-Methyl Shift ~3.10 / 3.15 ppm (Rotamers)~3.20 ppmIn AMPH, N-Me is on the amide nitrogen (deshielded). In the Isomer, N-Me is on the aniline nitrogen.
Carbonyl (

)
~172 ppm~169 ppmHydrazide carbonyls vary slightly based on substitution.
Rotamer Ratio Distinct Major/Minor (e.g., 3:[1]1)Less pronouncedSteric clash between Ph and Ac in the isomer alters the rotamer population.
Detailed Spectral Assignment (AMPH)
  • Solvent: DMSO-

    
     (Recommended for resolving NH protons)
    
  • Frequency: 400 MHz or higher

  • Aromatic Region (6.7 – 7.3 ppm):

    • Exhibits typical monosubstituted benzene pattern.

    • Note: The ortho-protons may show broadening due to the proximity of the bulky hydrazine substituent.

  • The NH Proton (5.5 – 6.5 ppm):

    • Appears as a broad singlet.[2][3]

    • Diagnostic Check: Add

      
      .[2][3] This peak must disappear. If it remains, it is an impurity (e.g., unreacted aromatic starting material).
      
    • Position: Upfield compared to amide NH protons because it is an amine type (

      
      ).
      
  • The N-Methyl Group (3.0 – 3.2 ppm):

    • Appears as two singlets of unequal intensity (Rotamers).[4]

    • Integration should sum to 3H.

  • The Acetyl Methyl (2.0 – 2.1 ppm):

    • Appears as two singlets of unequal intensity.

    • Integration should sum to 3H.

Experimental Protocol: Resolving Rotamers (VT-NMR)

To prove purity and confirm the structure, you must coalesce the rotamer peaks. Running a standard spectrum at 25°C may lead to rejection by QA due to "extra peaks."

Workflow Diagram

VT_Protocol Start Sample Preparation (10mg in 0.6mL DMSO-d6) Step1 Acquire 1H NMR at 25°C (Observe Split Peaks) Start->Step1 Step2 Increase Temp to 50°C (Peaks Broaden) Step1->Step2 Step3 Increase Temp to 80-90°C (Coalescence) Step2->Step3 Decision Single Sharp Peaks? Step3->Decision Result_Pass Pass: Rotamers Confirmed (Pure Compound) Decision->Result_Pass Yes Result_Fail Fail: Impurity Present (Regioisomer or Byproduct) Decision->Result_Fail No

Caption: Variable Temperature (VT) NMR workflow to distinguish rotameric splitting from impurities.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-

    
      rather than 
    
    
    
    . DMSO has a higher boiling point, allowing for high-temperature experiments (up to 100°C+), whereas Chloroform boils at 61°C, limiting coalescence studies.
  • Baseline Scan (298 K): Acquire a standard proton spectrum. Note the chemical shifts of the "doublet-like" methyl signals. Calculate the separation (

    
    ) in Hz.
    
  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C) . Allow 5 minutes for thermal equilibration. Shim the sample again (convection currents ruin shimming).

    • Observe the methyl peaks.[2][3] They should broaden and move closer together (The "Coalescence Point").

  • High-Temperature Scan (353 K - 373 K):

    • Increase to 80°C or 100°C .

    • At this temperature, the rotation rate

      
       becomes faster than the NMR timescale. The two methyl signals should merge into one sharp singlet .
      
  • Validation: If the peaks remain distinct at 100°C, they are not rotamers; they are likely a mixture of the target and its regioisomer (1-Ac-1-Me-2-Ph).

Synthesis & Impurity Context

Understanding the synthesis route aids in predicting spectral impurities. AMPH is typically synthesized via the acetylation of 1-methyl-1-phenylhydrazine or the methylation of 1-acetyl-2-phenylhydrazine.

  • Route A (Methylation of 1-acetyl-2-phenylhydrazine):

    • Risk:[5] Alkylation can occur at the Oxygen (O-methylation) or the wrong Nitrogen.

    • NMR Check: O-methylation yields an imidate ester, showing a shift at ~3.8-4.0 ppm (

      
      ), distinct from the 
      
      
      
      (~3.1 ppm).
  • Route B (Acetylation of 1-methyl-1-phenylhydrazine):

    • Risk:[5] Di-acetylation.

    • NMR Check: Di-acetylated product will lack the NH signal entirely and show two acetyl methyl peaks (integral 6H vs 3H).

References

  • LGC Standards. (n.d.). This compound Reference Material. Retrieved from

  • Mäeorg, U., et al. (2001). "Conformational analysis of 1-acetyl-2-methylhydrazine." Journal of Molecular Structure: THEOCHEM, 546(1-3), 209-215. (Provides foundational data on N-acetyl-N-methyl hydrazine rotamer barriers).
  • Palla, G., et al. (1986). "Conformational isomerism in N-acylhydrazones." Journal of the Chemical Society, Perkin Transactions 2.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (General reference for amide rotamer chemical shifts).
  • ChemicalBook. (n.d.). 1-Methyl-1-phenylhydrazine NMR Spectrum. Retrieved from (Used for comparative substructure analysis).

Sources

A Comparative Guide to the Interpretation of Certificates of Analysis for 2-Acetyl-2-methyl-1-phenylhydrazine Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. A Certificate of Analysis (COA) is the primary document that attests to the quality of these standards. This guide provides an in-depth, technical walkthrough on how to interpret the COA for 2-Acetyl-2-methyl-1-phenylhydrazine, a crucial step in ensuring the reliability and reproducibility of analytical data. We will dissect a representative COA, delve into the causality behind the analytical methodologies, and compare the results with potential alternative standards, providing you with the expertise to confidently evaluate and utilize these critical reagents.

Understanding the Role of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by the quality assurance department of a manufacturer that confirms a specific batch of a product meets its predetermined specifications.[1] It is a critical component of Good Manufacturing Practice (GMP) and provides a comprehensive summary of the analytical tests performed to verify the identity, purity, potency, and quality of the material.[2][3] For researchers and drug development professionals, a thorough understanding of the COA is the first line of defense against experimental variability and ensures compliance with regulatory expectations.[4]

Representative Certificate of Analysis: this compound

Below is a hypothetical, yet realistic, Certificate of Analysis for a batch of this compound reference standard. This will serve as our primary example for the subsequent sections on data interpretation and methodological comparisons.

Table 1: Hypothetical Certificate of Analysis for this compound

Test Method Specification Result
Appearance Visual InspectionWhite to off-white solidConforms
Identification
¹H NMRIn-houseConforms to structureConforms
¹³C NMRIn-houseConforms to structureConforms
Mass SpectrometryESI-MS[M+H]⁺ = 165.1022 ± 5 ppm165.1025
FTIRIn-houseConforms to reference spectrumConforms
Purity
Purity by HPLCIn-house≥ 99.5%99.8%
Individual ImpurityHPLC≤ 0.1%Not Detected
Total ImpuritiesHPLC≤ 0.5%0.2%
Assay
Assay by HPLC (as is)In-house99.0% - 101.0%99.7%
Physical Properties
Melting PointUSP <741>128 - 132 °C129.5 - 130.5 °C
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Water Content Karl Fischer Titration≤ 0.5%0.1%

In-Depth Interpretation of Analytical Data

Identity Confirmation: The Foundation of a Reliable Standard

The identity tests confirm that the material is indeed this compound. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The COA confirms that the observed spectra are consistent with the expected structure of this compound. For a detailed interpretation, please refer to the "Experimental Protocols and Data Interpretation" section below.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, offering a precise molecular weight. The COA specifies the expected protonated molecule [M+H]⁺ and the result falls within the acceptable mass accuracy range, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The conformance to a reference spectrum indicates the presence of the expected amide and aromatic functionalities.

Purity Assessment: Quantifying the Undesirables

Purity is a critical parameter for a reference standard. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

  • Purity by HPLC: This value represents the percentage of the main component in the sample, as determined by the area of its peak relative to the total area of all peaks in the chromatogram. A high purity value (e.g., 99.8%) indicates a high-quality standard with minimal impurities.

  • Individual and Total Impurities: The COA sets limits for any single impurity and the sum of all impurities. This is crucial as even small amounts of certain impurities can interfere with analytical methods or have unwanted biological effects. The absence of any individual impurity above the detection limit and a low total impurity profile are hallmarks of a high-grade standard.

Assay: Determining the Potency

While purity measures the proportion of the main component relative to impurities, the assay determines the absolute content of the substance, accounting for non-volatile impurities and water.

  • Assay by HPLC (as is): This is a quantitative measurement that compares the response of the sample to that of a primary reference standard. The "as is" designation means the result is not corrected for water content or residual solvents. An assay value within the specified range (e.g., 99.0% - 101.0%) ensures the standard can be used for accurate quantitative analysis.

Experimental Protocols and Data Interpretation

To provide a practical understanding of how the COA data is generated, this section outlines the methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5]

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The chromatogram will show a major peak corresponding to this compound and potentially some minor peaks for impurities. The retention time of the major peak is used for identification, while the peak areas are used to calculate purity and assay.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and Dissolve Standard filter Filter Solution prep->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Assay integrate->calculate coa Certificate of Analysis calculate->coa Report on COA

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: Approximately 10 mg/mL.

¹H NMR Data Interpretation:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.3m5HAromatic protons
~3.2s3HN-CH₃
~2.1s3HCO-CH₃
~8.0br s1HN-H

¹³C NMR Data Interpretation:

Chemical Shift (δ, ppm) Assignment
~170C=O (amide)
~145Aromatic C-N
~129, ~125, ~120Aromatic C-H
~40N-CH₃
~20CO-CH₃

Logical Relationship for Structural Confirmation

a cluster_input Analytical Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion 1H_NMR ¹H NMR Spectrum Proton_Env Proton Environments (Chemical Shift, Multiplicity, Integration) 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Spectrum Carbon_Types Carbon Types (Chemical Shift) 13C_NMR->Carbon_Types MS Mass Spectrum Mol_Weight Molecular Weight (m/z) MS->Mol_Weight FTIR FTIR Spectrum Func_Groups Functional Groups (Vibrational Frequencies) FTIR->Func_Groups Structure_Confirmed Structure Confirmed as This compound Proton_Env->Structure_Confirmed Carbon_Types->Structure_Confirmed Mol_Weight->Structure_Confirmed Func_Groups->Structure_Confirmed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.